molecular formula C13H10ClNO3 B6368647 Methyl 4-chloro-3-(5-hydroxypyridin-3-yl)benzoate CAS No. 1261975-32-9

Methyl 4-chloro-3-(5-hydroxypyridin-3-yl)benzoate

Cat. No.: B6368647
CAS No.: 1261975-32-9
M. Wt: 263.67 g/mol
InChI Key: YZODGXCCDBADMB-UHFFFAOYSA-N
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Description

Methyl 4-chloro-3-(5-hydroxypyridin-3-yl)benzoate is a chemical compound with the molecular formula C₁₃H₁₀ClNO₃ and a molecular weight of 263.68 g/mol . This compound is characterized by the presence of a chloro-substituted benzoate group and a hydroxypyridinyl moiety, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-chloro-3-(5-hydroxypyridin-3-yl)benzoate typically involves the esterification of 4-chloro-3-(5-hydroxypyridin-3-yl)benzoic acid with methanol in the presence of a suitable catalyst, such as sulfuric acid or hydrochloric acid . The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and catalyst concentration, can lead to high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-3-(5-hydroxypyridin-3-yl)benzoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzoates and pyridinyl derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

Methyl 4-chloro-3-(5-hydroxypyridin-3-yl)benzoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 4-chloro-3-(5-hydroxypyridin-3-yl)benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxypyridinyl group can form hydrogen bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. Additionally, the chloro-substituted benzoate moiety can interact with hydrophobic pockets in receptor proteins, modulating their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-chloro-3-(5-hydroxypyridin-3-yl)benzoate is unique due to the specific positioning of the chloro and hydroxypyridinyl groups, which confer distinct chemical reactivity and biological activity. This unique structure allows for selective interactions with molecular targets, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

methyl 4-chloro-3-(5-hydroxypyridin-3-yl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO3/c1-18-13(17)8-2-3-12(14)11(5-8)9-4-10(16)7-15-6-9/h2-7,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZODGXCCDBADMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)Cl)C2=CC(=CN=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10683181
Record name Methyl 4-chloro-3-(5-hydroxypyridin-3-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10683181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261975-32-9
Record name Methyl 4-chloro-3-(5-hydroxypyridin-3-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10683181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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